

# (Z)-pent-3-en-2-ol IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-pent-3-en-2-ol

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## Technical Guide: (Z)-pent-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(Z)-pent-3-en-2-ol**, a member of the unsaturated aliphatic alcohols, is a chiral compound of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its stereochemistry, arising from the cis-configuration of the double bond and the chiral center at the second carbon, offers unique properties and reactivity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

### Chemical Identity and Synonyms

The unambiguous identification of **(Z)-pent-3-en-2-ol** is crucial for scientific communication and reproducibility of experimental work.

Identifier	Value
IUPAC Name	(Z)-pent-3-en-2-ol[1]
Synonyms	(Z)-3-Penten-2-ol, cis-pent-3-en-2-ol, cis-3-penten-2-ol[1][2]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O[1]
Molecular Weight	86.13 g/mol [1]
CAS Number	60102-80-9[2]
PubChem CID	6429029[1]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of pent-3-en-2-ol. It is important to note that some of the reported experimental values may correspond to a mixture of (Z) and (E) isomers or the trans isomer, as the separation of these isomers can be challenging.

Property	Value	Source
Boiling Point	119-121 °C (for 3-penten-2-ol)	Organic Syntheses
Density	0.843 g/mL at 25 °C (for predominantly trans isomer)	Sigma-Aldrich
Refractive Index (n <sub>20/D</sub> )	1.428 (for predominantly trans isomer)	Sigma-Aldrich
Water Solubility	Insoluble[2]	The Good Scents Company[2]
XLogP3-AA	0.8	PubChem[1]

## Spectroscopic Data

Detailed spectroscopic data for the pure (Z)-isomer is not readily available in public databases. The following provides data for the trans-isomer, which can be used as a reference. Key differences expected for the (Z)-isomer include a smaller coupling constant between the vinylic

protons in the  $^1\text{H}$  NMR spectrum and a characteristic C-H out-of-plane bending vibration for a cis-disubstituted alkene in the IR spectrum (around  $675\text{--}730\text{ cm}^{-1}$ ).

$^1\text{H}$  NMR Data for trans-3-penten-2-ol (in  $\text{CDCl}_3$ )

Assignment	Chemical Shift (ppm)
A	5.625
B	5.523
C	4.235
E	1.677
F	1.230

Note:  $J(\text{A,B}) = 15.4\text{ Hz}$ , characteristic of a trans-alkene.

### Infrared (IR) Spectroscopy

The NIST WebBook provides access to the IR spectrum of 3-Penten-2-ol (trans). Researchers are encouraged to consult this resource for detailed spectral information.

## Experimental Protocol: Synthesis of 3-Penten-2-ol

The following protocol describes a general method for the synthesis of 3-penten-2-ol via the Grignard reaction of crotonaldehyde with methylmagnesium chloride. This method typically produces a mixture of (Z) and (E) isomers.

### Materials and Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel
- Dry ether
- Magnesium turnings

- Methyl chloride
- Crotonaldehyde (freshly distilled)
- Saturated ammonium chloride solution
- Distillation apparatus

#### Procedure:

- **Preparation of the Grignard Reagent:** In a thoroughly dried three-necked flask, place magnesium turnings and dry ether. Cool the flask to approximately 0°C. Carefully condense methyl chloride and add it portion-wise to the stirred magnesium-ether suspension. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.
- **Reaction with Crotonaldehyde:** Once the magnesium has reacted, replace the gas inlet with a dropping funnel. Add a solution of freshly distilled crotonaldehyde in dry ether dropwise to the vigorously stirred and cooled Grignard reagent.
- **Work-up:** After the addition is complete, allow the reaction mixture to stand at room temperature for one hour. Decompose the Grignard addition product by the slow, dropwise addition of a saturated ammonium chloride solution while cooling and stirring vigorously.
- **Purification:** Separate the ether layer, and extract the aqueous layer with additional portions of ether. Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether by distillation.
- **Final Distillation:** Distill the residual 3-penten-2-ol at atmospheric pressure. The fraction boiling at 119–121 °C is collected.

## Molecular Structure and Logical Relationships

The structure of **(Z)-pent-3-en-2-ol** is depicted below, illustrating the cis-configuration of the double bond.

Caption: Chemical structure of **(Z)-pent-3-en-2-ol**.

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## References

- 1. (Z)-pent-3-en-2-ol [webbook.nist.gov]
- 2. (Z)-pent-3-en-2-ol | C<sub>5</sub>H<sub>10</sub>O | CID 6429029 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)